2-[(2-Chlorobenzyl)sulfanyl]-4-morpholino-6-phenyl-5-pyrimidinecarbonitrile
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Overview
Description
2-[(2-Chlorobenzyl)sulfanyl]-4-morpholino-6-phenyl-5-pyrimidinecarbonitrile is a complex organic compound with a unique structure that includes a chlorobenzyl group, a morpholino group, and a phenyl group attached to a pyrimidinecarbonitrile core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chlorobenzyl)sulfanyl]-4-morpholino-6-phenyl-5-pyrimidinecarbonitrile typically involves multiple steps, starting with the preparation of the pyrimidinecarbonitrile core. This core can be synthesized through a series of reactions involving the condensation of appropriate aldehydes and amines, followed by cyclization and nitrile formation. The chlorobenzyl group is then introduced via a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with a thiol group on the pyrimidinecarbonitrile core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product’s purity .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chlorobenzyl)sulfanyl]-4-morpholino-6-phenyl-5-pyrimidinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can react with the chlorobenzyl group under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2-Chlorobenzyl)sulfanyl]-4-morpholino-6-phenyl-5-pyrimidinecarbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in material science for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2-Chlorobenzyl)sulfanyl]-4-morpholino-6-phenyl-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
2-[(2-Chlorobenzyl)sulfanyl]-4,6-dimethylnicotinonitrile: Shares the chlorobenzyl and sulfanyl groups but has a different core structure.
2-[(2-Chlorophenyl)methylsulanyl]-4,6-dimethylpyridine-3-carbonitrile: Similar in having a chlorobenzyl and sulfanyl group but differs in the pyridine core.
Uniqueness
2-[(2-Chlorobenzyl)sulfanyl]-4-morpholino-6-phenyl-5-pyrimidinecarbonitrile is unique due to its combination of functional groups and the pyrimidinecarbonitrile core, which imparts specific chemical and biological properties not found in the similar compounds listed above .
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-4-morpholin-4-yl-6-phenylpyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4OS/c23-19-9-5-4-8-17(19)15-29-22-25-20(16-6-2-1-3-7-16)18(14-24)21(26-22)27-10-12-28-13-11-27/h1-9H,10-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJOFIHNNJJQBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=C2C#N)C3=CC=CC=C3)SCC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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